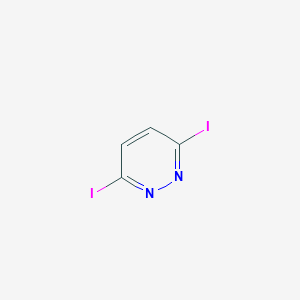

3,6-Diiodopyridazine

Description

Contextualizing 3,6-Diiodopyridazine within Pyridazine (B1198779) Chemistry

Pyridazine is a six-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. wikipedia.orgchemicalbook.com It is one of three isomeric diazines, the others being pyrimidine (B1678525) and pyrazine. wikipedia.org While pyridazines are less common in nature compared to other heterocycles, they serve as core structures in various synthetic compounds, including pharmaceuticals and agrochemicals. wikipedia.orgchemicalbook.com The reactivity of the pyridazine ring can be influenced by substituents. Halogenated pyridazines, such as this compound, are particularly important as they can undergo various functionalization reactions. Pyridazine itself is a weak base and is not highly prone to electrophilic or nucleophilic aromatic substitution reactions, being quite stable under certain conditions. chemicalbook.com However, the presence of electron-withdrawing halogens like iodine at specific positions activates the ring towards nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Significance of Diiodo-Substitution Patterns in Heteroaromatic Systems

Diiodo-substitution patterns in heteroaromatic systems are significant due to the reactivity of the carbon-iodine bond. The iodine atoms serve as versatile handles for further chemical transformations, particularly in palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, Stille, and Heck couplings. clockss.orgresearchgate.net These reactions allow for the introduction of a wide variety of functional groups and the construction of complex molecular architectures. The presence of two iodine atoms in a symmetrical or specific arrangement, as in this compound, enables the sequential or simultaneous introduction of two different or identical substituents, providing synthetic flexibility. This is particularly useful in the synthesis of conjugated systems and molecules with specific electronic or photophysical properties. chemicalbook.comclockss.org

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a key intermediate in the synthesis of more complex organic molecules. Its reactivity in palladium-catalyzed cross-coupling reactions is a major area of investigation, enabling the formation of carbon-carbon and carbon-heteroatom bonds. clockss.orgresearchgate.net This has led to its use in the preparation of conjugated systems with potential applications in materials science, such as light-emitting molecules. chemicalbook.comclockss.org Additionally, this compound has been explored in the synthesis of various heterocyclic compounds and as a starting material for preparing other functionalized pyridazines. nih.govresearchgate.netresearchgate.net Studies have also investigated its potential as a photolytic precursor in matrix isolation experiments, although this research trajectory has revealed unexpected ring-opening products. iisermohali.ac.in

Here is a data table summarizing some key physical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₄H₂I₂N₂ | sigmaaldrich.comchemicalbook.comchemsrc.com |

| Molecular Weight | 331.88 g/mol | sigmaaldrich.comchemicalbook.comchemsrc.com |

| CAS Number | 20698-04-8 | sigmaaldrich.comchemicalbook.comnih.gov |

| Melting Point | 155-160 °C or 170-172 °C | sigmaaldrich.comchemicalbook.comchemsrc.com |

| Form | Solid (colorless to pale yellow crystals) | sigmaaldrich.comchembk.com |

| Solubility | Soluble in organic solvents (alcohols, ethers), insoluble in water | chembk.comcymitquimica.com |

Table: Key Physical Properties of this compound

Research findings highlight its application in the synthesis of conjugated ethynyl (B1212043) and vinylpyridazines, which are of interest for their light-emitting properties. chemicalbook.comclockss.org It has also been used in the preparation of other substituted pyridazines through reactions with nucleophiles and cross-coupling reactions. nih.govresearchgate.netresearchgate.net For example, it has been used to synthesize 3-amino-6-iodopyridazine, although with low yields under certain conditions. nih.gov Palladium-catalyzed aminocarbonylation of this compound with amines has also been reported, yielding 3,6-diamides. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,6-diiodopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2I2N2/c5-3-1-2-4(6)8-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLHXKPPHRIJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290589 | |

| Record name | 3,6-diiodopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20698-04-8 | |

| Record name | 20698-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-diiodopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Diiodopyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,6 Diiodopyridazine

Precursor Compounds and Initial Halogenation Strategies

The most common precursor for the synthesis of 3,6-diiodopyridazine is 3,6-dichloropyridazine (B152260). This starting material is commercially available and can itself be synthesized from 3,6-dihydroxypyridazine (maleic hydrazide) by reaction with phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). chemicalbook.comgoogle.comgoogle.comuni-muenchen.de

The conversion of 3,6-dichloropyridazine to this compound is typically accomplished through a halogen exchange reaction, often referred to as a Finkelstein-type reaction on an aromatic system. This process involves treating 3,6-dichloropyridazine with an iodide source.

A widely reported method utilizes hydriodic acid (aqueous hydrogen iodide) as the iodinating agent. capes.gov.brntu.edu.sgresearchgate.netresearchgate.netntu.edu.sgresearchgate.netgoogle.com In some instances, iodine monochloride has also been mentioned in conjunction with hydriodic acid for this transformation. capes.gov.brresearchgate.netresearchgate.netresearchgate.net The reaction involves the displacement of the chlorine atoms by iodide ions.

One described procedure involves adding 3,6-dichloropyridazine to an aqueous solution of hydrogen iodide and heating the mixture. ntu.edu.sgntu.edu.sg After the reaction, work-up typically involves cooling the mixture, neutralizing it, and filtering the precipitated solid product. ntu.edu.sgntu.edu.sg Washing the crude product with aqueous sodium thiosulfate (B1220275) can be part of the purification process to remove monoiodo by-products. ntu.edu.sgntu.edu.sg

Research indicates that modifying the reaction conditions can lead to improved yields compared to previously reported methods, although specific details of these modifications and the original methods are not always extensively described. ntu.edu.sgntu.edu.sg

| Precursor | Reagents | Solvent System | Temperature (°C) | Time | Reported Yield (%) | Source |

|---|---|---|---|---|---|---|

| 3,6-Dichloropyridazine | 57% aqueous Hydrogen Iodide | Aqueous Hydrogen Iodide | 120–130 | 5 h | 70 | ntu.edu.sgntu.edu.sg |

| 3,6-Dichloropyridazine | Hydriodic acid/Iodine monochloride | Not explicitly specified | Not explicitly specified | Not explicitly specified | Not explicitly specified | capes.gov.brresearchgate.netresearchgate.netresearchgate.net |

| 3,6-Dichloropyridazine | Hydriodic acid (57% in water) | Aqueous | 70 | 24 hours | Not explicitly specified | google.com |

While the halogen exchange from 3,6-dichloropyridazine is the predominant synthetic method found in the literature, alternative approaches to accessing diiodopyridazines have been explored for related structures or are mentioned briefly. One source mentions a method for preparing this compound by treating pyridazine (B1198779) with iodic acid, although details regarding the yield or practicality of this method for the diiodo compound are limited in the provided text. chembk.com Another study describes the synthesis of 3-iodopyridazine (B154842) from 6-iodo-3-pyridazinylhydrazine, which is itself derived from this compound, indicating that this is not a direct route to this compound but rather involves it as an intermediate. clockss.org

Reaction Conditions and Optimization for Iodination Reactions

Optimizing the reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters include the choice and concentration of the iodinating agent, the solvent system, and the reaction temperature and duration.

Hydrogen iodide (HI), typically used as an aqueous solution, plays a direct role as the source of iodide ions for the halogen exchange reaction. ntu.edu.sgresearchgate.netntu.edu.sgresearchgate.netCurrent time information in Bangalore, IN. The concentration of the aqueous hydrogen iodide is a significant factor, with 57% aqueous hydrogen iodide being specified in some protocols. ntu.edu.sgntu.edu.sg Sodium iodide (NaI) is also mentioned in some contexts of halogen exchange reactions, including the synthesis of mono-iodo derivatives of chloropyridazines, suggesting it can serve as an iodide source or co-reagent in related transformations. researchgate.net The presence of iodide ions facilitates the nucleophilic substitution of the chlorine atoms on the pyridazine ring.

Aqueous hydrogen iodide serves as both a reactant and the primary solvent system in many reported syntheses of this compound from 3,6-dichloropyridazine. ntu.edu.sgntu.edu.sggoogle.com While the reaction is often conducted in this acidic aqueous medium, the use of other solvents in related reactions or for work-up procedures, such as acetone, ethanol (B145695), triethylamine, and dimethyl sulfoxide (B87167) (DMSO), is also noted in the context of pyridazine chemistry and transformations involving this compound. clockss.orgrsc.orgcdnsciencepub.comclockss.org

Temperature control is critical for the efficiency and selectivity of the iodination. Reported temperatures for the synthesis of this compound from 3,6-dichloropyridazine include heating at 120-130 °C in an oil bath for 5 hours or stirring at 70 °C for 24 hours. ntu.edu.sgntu.edu.sggoogle.com These conditions facilitate the nucleophilic substitution reaction.

Microwave irradiation has emerged as a powerful tool in organic synthesis, known for its ability to significantly reduce reaction times and improve yields by rapid and efficient heating. researchgate.netderpharmachemica.commdpi.com While microwave-assisted halogen exchange reactions have been successfully applied to other halogenated heterocycles like pyridines and pyrimidines, and microwave heating has been used in reactions involving this compound as a substrate, a specific detailed protocol for the microwave-assisted synthesis of this compound directly from 3,6-dichloropyridazine in the provided search results is not explicitly described for the iodination step itself. researchgate.netmdpi.comuni-muenchen.deresearchgate.netfrontiersin.orgmdpi.comcem.com However, the general benefits of microwave heating in enhancing reaction rates and potentially yields in halogen exchange reactions suggest it could be a valuable technique for optimizing the synthesis of this compound.

Isolation and Purification Techniques for this compound

Following the synthesis of this compound, effective isolation and purification are critical steps to obtain the compound in sufficient purity for subsequent applications. While specific detailed procedures solely focused on the purification of this compound itself are not extensively detailed in all general synthetic literature, methods applied to the purification of related halogenated pyridazines or products derived from reactions utilizing this compound provide strong indications of suitable techniques. Common strategies involve standard chemical workup procedures followed by chromatographic separation and/or crystallization.

Typical workup procedures often involve quenching the reaction mixture, followed by extraction with an appropriate organic solvent. The organic layer is then commonly washed with water or brine, dried over anhydrous drying agents such as magnesium sulfate (B86663) or sodium sulfate, filtered to remove the drying agent, and concentrated under reduced pressure to yield the crude product clockss.orgiucr.orgmdpi.comd-nb.info.

Chromatography, particularly silica (B1680970) gel column chromatography, is a widely employed technique for purifying organic compounds, including halogenated heterocycles. Research findings indicate the successful use of silica gel chromatography for separating and purifying products synthesized using this compound or related diiodopyridines clockss.orgmdpi.comd-nb.infogwdg.dentu.edu.sg. The choice of eluent system is dependent on the polarity of this compound and any co-products or impurities present. Examples from related purifications include the use of solvent mixtures such as petroleum ether/ethyl acetate (B1210297) clockss.org, dichloromethane/methanol clockss.org, hexane/ethyl acetate mdpi.com, and chloroform/ethyl acetate ntu.edu.sg. The optimal ratio of solvents in the eluent is typically determined through analytical thin layer chromatography (TLC) to achieve effective separation ntu.edu.sg.

Crystallization is another valuable purification technique that can be applied to this compound, particularly if it is obtained as a solid or can be induced to crystallize. This method relies on the differential solubility of the target compound and impurities in a chosen solvent or solvent mixture. While direct examples of this compound crystallization are less common in the provided snippets, related compounds or reaction products have been successfully purified by crystallization from solvents such as ethanol iucr.orgthieme-connect.de and toluene (B28343) gwdg.de. Obtaining colorless crystals with a defined melting point is often indicative of a high level of purity iucr.orgthieme-connect.de.

Filtration is frequently used during the workup to remove solid impurities or drying agents clockss.orgiucr.orgmdpi.comd-nb.info and can also be a key step in isolating a solid product after crystallization iucr.orgd-nb.infogwdg.dethieme-connect.de.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of this compound samples obtained after purification ntu.edu.sg.

The table below summarizes purification techniques and conditions observed in the context of synthesizing or reacting with this compound or related compounds, providing insight into applicable methods for isolating and purifying this compound.

| Technique | Stationary Phase | Mobile Phase / Solvent(s) | Application Context | Source |

| Column Chromatography | Silica gel | Petroleum ether/EtOAc | Purification of reaction products | clockss.org |

| Column Chromatography | Silica gel | DCM/MeOH | Purification of reaction products | clockss.org |

| Column Chromatography | Silica gel | Hexane/AcOEt | Purification of reaction products | mdpi.com |

| Column Chromatography | Silica gel | Chloroform/ethyl acetate (gradient elution) | Purification of reaction products | ntu.edu.sg |

| Column Chromatography | Silica gel | CH₂Cl₂ | Purification of reaction products | d-nb.info |

| Crystallization | Not applicable | EtOH | Purification of reaction products / related compounds | iucr.orgthieme-connect.de |

| Crystallization | Not applicable | Toluene | Purification of related compounds | gwdg.de |

| Standard Workup | Not applicable | Aqueous extraction, drying (MgSO₄, Na₂SO₄), filtration, evaporation | General post-reaction processing | clockss.orgiucr.orgmdpi.comd-nb.info |

| Filtration | Not applicable | Used during workup and post-crystallization | Removal of solids, isolation of crystals | iucr.orgd-nb.infogwdg.dethieme-connect.de |

| HPLC | Not specified | Water/acetonitrile (acidified, gradient elution) | Analysis of purity | ntu.edu.sg |

Advanced Reactivity and Mechanistic Investigations of 3,6 Diiodopyridazine

Cross-Coupling Reactions Involving 3,6-Diiodopyridazine

This compound is an ideal candidate for sequential or regioselective cross-coupling reactions, allowing for the differential functionalization of the C3 and C6 positions. The ability to perform selective mono- or di-functionalization is crucial for the synthesis of complex, unsymmetrically substituted pyridazine (B1198779) derivatives.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org this compound serves as a valuable building block in these transformations, including Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds allows these couplings to proceed under milder conditions. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For this compound, regioselective mono-alkynylation can typically be achieved by controlling the stoichiometry of the alkyne and employing specific ligand and catalyst systems. nih.govrsc.org Subsequent coupling with a different alkyne can lead to unsymmetrical 3,6-dialkynylpyridazines. The reaction is generally catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

| Entry | Alkyne | Catalyst System | Base | Solvent | Product(s) | Yield (%) |

| 1 | Phenylacetylene (1.1 eq) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 3-Iodo-6-(phenylethynyl)pyridazine | ~85-95 |

| 2 | Phenylacetylene (2.2 eq) | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Dioxane | 3,6-Bis(phenylethynyl)pyridazine | ~80-90 |

| 3 | Trimethylsilylacetylene (1.1 eq) | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 3-Iodo-6-((trimethylsilyl)ethynyl)pyridazine | ~90 |

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. nih.gov Sequential Suzuki couplings on dihaloheterocycles are well-established, allowing for the introduction of two different aryl or heteroaryl groups. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective mono-arylation of this compound, followed by a second coupling with a different boronic acid to yield unsymmetrical 3,6-diarylpyridazines. researchgate.net

| Entry | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid (1.0 eq) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 3-Iodo-6-phenylpyridazine | ~70-80 |

| 2 | 4-Methoxyphenylboronic acid (1.0 eq) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 3-Iodo-6-(4-methoxyphenyl)pyridazine | ~75-85 |

| 3 | Phenylboronic acid (2.5 eq) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 3,6-Diphenylpyridazine | ~85 |

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org For substrates like this compound, both mono- and di-amination can be achieved. researchgate.net Selective mono-amination is often possible by using a bulky ligand and controlling the reaction time and temperature, yielding valuable 3-amino-6-iodopyridazine intermediates. rsc.org Exhaustive amination with an excess of the amine leads to the corresponding 3,6-diaminopyridazine derivatives. researchgate.net

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Morpholine (1.2 eq) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(6-Iodopyridazin-3-yl)morpholine | ~70-85 |

| 2 | Aniline (1.2 eq) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | N-(6-Iodopyridazin-3-yl)aniline | ~65-80 |

| 3 | Benzylamine (2.5 eq) | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | N³, N⁶-Dibenzylpyridazine-3,6-diamine | ~75-90 |

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. nih.gov Nickel catalysts can couple a wide range of organometallic reagents with aryl halides, including the often less reactive aryl chlorides. nih.gov For this compound, nickel-catalyzed Kumada coupling with Grignard reagents represents a potent method for forming C-C bonds. The high reactivity of Grignard reagents, combined with the lability of the C-I bonds, allows these reactions to proceed efficiently. researchgate.net The use of dienes, such as 1,3-butadiene, as additives has been shown to have a remarkable effect, often improving yields and preventing side reactions. nih.gov

| Entry | Grignard Reagent | Catalyst | Additive | Solvent | Product | Yield (%) |

| 1 | Phenylmagnesium bromide (1.1 eq) | Ni(dppp)Cl₂ | None | THF | 3-Iodo-6-phenylpyridazine | ~70-80 |

| 2 | Methylmagnesium iodide (2.5 eq) | Ni(acac)₂ | 1,3-Butadiene | THF | 3,6-Dimethylpyridazine | ~60-70 |

| 3 | Ethylmagnesium bromide (2.5 eq) | NiCl₂ | 1,3-Butadiene | Diethyl ether | 3,6-Diethylpyridazine | ~65-75 |

Nucleophilic Substitution Reactions of this compound

The electron-deficient pyridazine ring facilitates nucleophilic aromatic substitution (SNAr), where the iodide ions act as excellent leaving groups. This reactivity allows for the direct introduction of various heteroatom nucleophiles.

The reaction of this compound with ammonia (B1221849) or primary/secondary amines provides a direct route to aminopyridazines. By controlling the reaction conditions, such as temperature and stoichiometry, selective monosubstitution can be achieved to produce 3-amino-6-iodopyridazine. google.comgoogle.com This intermediate is a valuable building block for further functionalization via cross-coupling reactions. The use of excess ammonia or amine under more forcing conditions leads to the formation of 3,6-diaminopyridazines. researchgate.net Hydrazine can also be used as a nucleophile, leading to the formation of hydrazinopyridazines, which are precursors to various fused heterocyclic systems.

Selective hydrolysis of one of the C-I bonds in this compound can lead to the formation of 6-iodopyridazin-3(2H)-one. This transformation is typically achieved by reaction with a hydroxide (B78521) source in a suitable solvent system. The pyridazinone exists in tautomeric equilibrium with its 3-hydroxypyridazine form. These pyridazinone scaffolds are common in biologically active molecules. The remaining iodine atom can be used for subsequent cross-coupling reactions, providing access to a wide range of 6-substituted pyridazin-3(2H)-ones. researchgate.net

The conversion of the iodo groups to nitrile groups provides pyridazine-3,6-dicarbonitrile, a precursor for various materials and pharmacologically active compounds. This transformation can be accomplished through a nucleophilic substitution reaction using a cyanide source. A common method is the Rosenmund-von Braun reaction, which typically involves reacting the aryl halide with copper(I) cyanide at elevated temperatures. Alternatively, palladium-catalyzed cyanation reactions using sources like zinc cyanide can also be employed, often under milder conditions.

Photochemical Reactions and Mechanistic Insights

Photolysis of pyridazine derivatives is a known method to generate highly reactive intermediates and induce complex molecular rearrangements. While direct experimental studies on the photochemistry of this compound are not extensively documented, the behavior of analogous dihalopyridazines and related heterocyclic systems allows for the postulation of key reactive pathways.

Generation and Behavior of 3,6-Didehydropyridazine

The photochemical extrusion of molecular iodine from this compound is a plausible route for the generation of the highly reactive intermediate, 3,6-didehydropyridazine. This species is a heterocyclic analogue of benzyne (B1209423) and is expected to be extremely short-lived under normal conditions. The generation of such dehydroaromatic species is a field of significant interest due to their synthetic potential. Trapping experiments, where the photolysis is conducted in the presence of reactive substrates, would be necessary to confirm the formation of this intermediate.

Ring-Opening and Isomerization Pathways (e.g., to Maleonitrile)

Following its formation, 3,6-didehydropyridazine is predicted to be highly unstable and susceptible to further rearrangement. One significant pathway is a ring-opening reaction, potentially leading to the formation of more stable, acyclic products. A plausible isomerization product is maleonitrile, which would involve the cleavage of the pyridazine ring and loss of molecular nitrogen. This type of transformation is observed in the photochemistry of other nitrogen-containing heterocycles.

Theoretical Studies on Reaction Mechanisms

Computational chemistry provides a powerful tool to investigate the mechanistic details of these photochemical reactions. Theoretical studies can elucidate the electronic excited states of this compound and map the potential energy surfaces for the extrusion of iodine, the formation of 3,6-didehydropyridazine, and its subsequent isomerization to maleonitrile. Such studies are crucial for understanding the feasibility of these pathways and the structures of the transition states involved. While specific computational studies on this compound are limited, research on the unimolecular reactivity of dehydro-diazine radicals offers a theoretical framework for understanding the kinetic stability and fragmentation of such intermediates. researchgate.net

Oxidative Dehydrazination Reactions

Spectroscopic and Computational Characterization of 3,6 Diiodopyridazine and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 3,6-diiodopyridazine (C₄H₂I₂N₂), the molecular weight is approximately 331.88 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 332.

The fragmentation pattern of this compound is expected to be dominated by the cleavage of the carbon-iodine bonds, as they are the weakest bonds in the molecule chemguide.co.ukwikipedia.org. The characteristic fragmentation pathway would likely involve the sequential loss of the two iodine atoms:

Loss of the first iodine atom: A prominent peak corresponding to the [M-I]⁺ fragment would be expected at m/z ≈ 205.

Loss of the second iodine atom: A subsequent fragmentation would lead to the [M-2I]⁺ fragment ion, which is the bare pyridazine (B1198779) radical cation, at m/z ≈ 78.

Further fragmentation could involve the cleavage of the pyridazine ring itself, leading to smaller charged fragments. The presence of these characteristic losses provides strong evidence for the structure of the di-iodinated pyridazine.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. While a specific, published IR spectrum for this compound is not detailed in the searched literature, its key vibrational features can be predicted based on its structure and by analogy to similar compounds like 3,6-dichloropyridazine (B152260).

The expected characteristic absorption bands for this compound would include:

Aromatic C-H Stretching: Weak to medium bands in the region of 3000-3100 cm⁻¹.

C=N and C=C Ring Stretching: A series of bands in the 1400-1600 cm⁻¹ region, which are characteristic of the pyridazine aromatic ring system.

C-H In-plane and Out-of-plane Bending: Vibrations in the fingerprint region (below 1400 cm⁻¹).

C-I Stretching: The carbon-iodine bond stretching vibrations are expected to occur at low frequencies (typically 500-600 cm⁻¹) due to the heavy mass of the iodine atom. These bands would be found at a significantly lower wavenumber compared to the C-Cl stretching bands observed in 3,6-dichloropyridazine.

Computational Chemistry and Theoretical Studies

Computational chemistry provides valuable insights into the molecular properties of pyridazine derivatives. Theoretical methods, such as Density Functional Theory (DFT), are widely employed to complement experimental data and to predict properties that are difficult to measure. For substituted pyridazines and other diazines, computational studies can be used to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional structure, including bond lengths and angles.

Predict Spectroscopic Properties: Theoretical calculations can accurately predict NMR chemical shifts and coupling constants, which aids in the assignment of complex spectra.

Analyze Electronic Structure: Computational models can determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Simulate Vibrational Spectra: Theoretical frequency calculations can predict the positions and intensities of IR and Raman bands, assisting in the interpretation of experimental spectra.

While specific computational studies focusing solely on this compound were not highlighted in the search results, the application of these theoretical methods to the broader class of substituted pyridazines is a common practice for elucidating their structural and electronic characteristics mit.edugoogle.comacs.org.

Semiempirical Molecular Orbital Calculations

Semiempirical molecular orbital (MO) methods offer a computationally cost-effective approach for predicting the electronic structure and properties of medium to large-sized molecules. These methods are based on Hartree-Fock formalism but simplify the calculations by neglecting certain integrals and parameterizing others using experimental data. This approach allows for rapid preliminary analysis of molecular geometries, orbital energies, and heats of formation.

Common semiempirical methods include MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametric Method 3). For a molecule like this compound, these calculations can provide initial optimized geometries and electronic properties. The heavy iodine atoms, however, can present a challenge for standard parameterizations, and the accuracy of the results may be lower compared to higher-level theoretical methods. While specific semiempirical studies on this compound are not extensively documented in the literature, the application of these methods would typically involve geometry optimization to find the most stable conformation and calculation of the frontier molecular orbitals (HOMO and LUMO) to get a preliminary estimate of its electronic behavior.

Table 1: Comparison of Common Semiempirical Methods

| Method | Key Features | Typical Applications | Limitations for Halogenated Pyridazines |

|---|---|---|---|

| MNDO | Neglects diatomic differential overlap and uses parameters from atomic spectroscopic data. | Calculation of heats of formation, dipole moments, and ionization potentials. | Tends to overestimate repulsion in molecules with lone pairs, which is relevant for the pyridazine ring. |

| AM1 | A modification of MNDO with improved core-core repulsion function. | Better prediction of hydrogen bonds and activation energies. | Accuracy for hypervalent compounds and heavier elements like iodine can be limited. |

| PM3 | Re-parameterization of AM1, optimized to reproduce a wider range of experimental data. | General-purpose calculations of molecular structures and properties for organic molecules. | Parameterization for iodine might not be as robust as for lighter elements, potentially affecting geometric and electronic accuracy. |

Density Functional Theory (DFT) and Ab Initio Computations

Density Functional Theory (DFT) and ab initio methods represent a higher level of theory, providing more accurate and reliable results for molecular properties. These methods are fundamental for the detailed characterization of halogenated heterocycles like this compound.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. They provide a systematic way to improve accuracy by using larger basis sets and including electron correlation effects. For instance, studies on related hetero-aromatic systems have utilized HF methods to optimize ground-state geometries and investigate electronic properties.

Density Functional Theory (DFT) has become the most widely used quantum chemical method due to its excellent balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed. A sufficiently large basis set, such as 6-311++G(d,p), is typically used to accurately describe the electronic structure, especially for molecules containing heavy atoms and lone pairs.

For this compound, DFT calculations would be the method of choice for:

Geometry Optimization: To determine precise bond lengths, bond angles, and dihedral angles of the ground state structure.

Electronic Structure Analysis: To calculate the energies and visualize the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP): To map the charge distribution and identify electrophilic and nucleophilic sites. For this compound, the MEP would show negative potential around the nitrogen atoms (due to lone pairs) and positive potential in other regions, indicating sites for electrophilic attack.

Natural Bond Orbital (NBO) Analysis: To study charge delocalization, hyperconjugative interactions, and the stability of the molecule. researchgate.net

Table 2: Illustrative DFT (B3LYP/6-311++G(d,p)) Calculated Parameters for this compound

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| Bond Length (C-I) | ~2.10 Å | Influences vibrational frequencies and reactivity at the C-I bond. |

| Bond Length (N-N) | ~1.35 Å | Characteristic of the pyridazine ring structure. |

| Bond Angle (N-N-C) | ~120° | Indicates sp² hybridization and planarity of the ring. |

| HOMO Energy | ~ -6.5 eV | Represents the electron-donating ability; localized on the pyridazine ring and iodine atoms. |

| LUMO Energy | ~ -1.0 eV | Represents the electron-accepting ability; a π* orbital delocalized over the aromatic ring. |

| HOMO-LUMO Gap | ~ 5.5 eV | Correlates with chemical stability and the energy of UV-Vis electronic transitions. researchgate.net |

Correlation with Spectroscopic Data and Reactivity Predictions

A key strength of computational chemistry is its ability to predict spectroscopic properties that can be directly compared with experimental results, aiding in the interpretation and assignment of spectral bands.

Vibrational Spectroscopy: DFT calculations are highly effective for predicting the vibrational frequencies observed in FT-IR and FT-Raman spectra. researchgate.net The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set. To correct for this, the computed frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)). Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode, such as C-H stretching, ring breathing, and C-I stretching. researchgate.net For instance, in a study of 3,6-dichloropyridazine derivatives, DFT calculations allowed for a complete and reliable assignment of the observed IR and Raman bands. researchgate.net

Electronic Spectroscopy: The HOMO-LUMO energy gap calculated via DFT can be correlated with the electronic transitions observed in UV-Visible spectroscopy. researchgate.net Time-Dependent DFT (TD-DFT) calculations can be performed to predict the excitation energies, oscillator strengths, and wavelengths of electronic transitions (e.g., π→π*), which can then be compared to the experimental UV-Vis spectrum. researchgate.net

Reactivity Predictions: Computational data provides valuable insights into the chemical reactivity of this compound.

Frontier Molecular Orbitals (FMO): The energies and distributions of the HOMO and LUMO are central to predicting reactivity. The HOMO location indicates the site most susceptible to electrophilic attack, while the LUMO location indicates the site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the molecule's reactive sites. researchgate.net The electron-rich regions (negative potential, typically around the nitrogen atoms) are prone to electrophilic attack, whereas electron-deficient regions (positive potential) are susceptible to nucleophilic attack. This information is crucial for understanding its interactions with other molecules.

Table 3: Correlation of Computational and Experimental Data for Halogenated Pyridazines (Illustrative Example based on 3,6-Dichloropyridazine)

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FT-IR/Raman) | Assignment (from PED) |

|---|---|---|---|

| Ring Stretching | ~1550 cm⁻¹ | ~1555 cm⁻¹ | C=C and C=N stretching of the pyridazine ring. |

| C-H Bending | ~1200 cm⁻¹ | ~1205 cm⁻¹ | In-plane bending of the aromatic C-H bonds. |

| C-Cl Stretching | ~700 cm⁻¹ | ~702 cm⁻¹ | Stretching vibration of the carbon-chlorine bond. |

Note: For this compound, the C-I stretching mode would be expected at a significantly lower frequency (typically 500-600 cm⁻¹) due to the larger mass of the iodine atom.

Advanced Applications of 3,6 Diiodopyridazine in Materials Science

Utilization as a Building Block in Conjugated Systems

The incorporation of 3,6-diiodopyridazine into conjugated systems allows for the creation of molecules with tailored electronic and optical properties. The iodine atoms are readily amenable to cross-coupling reactions, such as Sonogashira coupling, which are crucial for extending π-conjugation. clockss.orgresearchgate.net

Synthesis of Light-Emitting Molecules

This compound is employed as a reactant in the preparation of conjugated ethynyl (B1212043) and vinylpyridazines, which function as rod-like conjugated molecules exhibiting light-emitting properties. chemicalbook.comclockss.org These molecules can be designed as chromophores of various types, including A-π-D, A-π-D-π-A, and D-π-A-π-D, where pyridazine (B1198779) units act as electron-accepting (A) moieties linked by π-bridges to electron-donating (D) units. clockss.org The light-emitting properties are investigated through absorption and emission spectra, revealing characteristics such as high Stokes shifts. clockss.org

Development of Rod-Like Conjugated Structures

The synthesis of rod-like conjugated molecules incorporating ethynyl and vinylpyridazine units frequently utilizes this compound as a starting material. clockss.orgresearchgate.net Sonogashira cross-coupling reactions are key steps in introducing ethynylene moieties into the molecular backbone. clockss.org The resulting structures are rigid-rod molecules, and the presence of vinylene or ethynylene bridges facilitates internal charge transfer, making them potential candidates for applications such as two-photon dyes. clockss.org

Role in Polymer Synthesis and Catalysis

This compound plays a role in polymer synthesis, both as a monomer or co-monomer and potentially as a catalyst or ligand in polymerization reactions.

Facilitation of Polymer Synthesis by Bulky Iodine Substituents

While some sources suggest that bulky iodine substituents in compounds like this compound can facilitate polymer synthesis and catalysis, the exact mechanisms and specific examples directly linked to this compound in the provided context are not extensively detailed. benchchem.com However, the presence of iodine atoms makes the molecule suitable for various coupling polymerizations.

Cathodic Dehalogenation Polymerization

Although the provided search results specifically mention 2,5-diiodopyridine (B48462) and 2,5-dibromopyrazine (B1339098) as starting agents for constructing N-containing poly(p-phenylene) films via cathodic dehalogenation polymerization, this technique involves the electrochemical dehalogenation of halogenated hydrocarbons to produce polymerized hydrocarbons. researchgate.netnih.govoaepublish.comgoogle.comresearchgate.net Given that this compound is a diiodinated aromatic heterocycle, it is chemically plausible that it could be explored in similar cathodic dehalogenation polymerization strategies to form pyridazine-containing conjugated polymers, although direct evidence for this specific application of this compound was not found in the provided snippets. The method offers advantages like in-situ film formation on various conductive substrates. researchgate.netnih.gov

Applications in Crystal Engineering and Supramolecular Chemistry

Crystal engineering involves understanding intermolecular interactions to design new solids with desired properties, while supramolecular chemistry focuses on self-assembly of molecules through non-covalent interactions. ias.ac.inscirp.org Halogen bonding, a non-covalent interaction involving polarized halogen atoms, is a significant force in crystal engineering and supramolecular assembly. ias.ac.inguidechem.commdpi.com While 2,6-diiodopyridine (B1280989) is explicitly mentioned as exhibiting strong halogen bonding properties useful in crystal engineering and supramolecular chemistry, and diiodinated compounds are generally relevant in this field due to halogen bonding, direct specific applications or detailed research findings on this compound in crystal engineering and supramolecular chemistry were not prominently featured in the provided search results. ias.ac.inscirp.orgguidechem.commdpi.comcapes.gov.brnih.govresearchgate.net However, the presence of two iodine atoms on the pyridazine ring suggests its potential to engage in halogen bonding, which could be exploited in designing supramolecular architectures and influencing crystal packing.

Halogen Bonding Properties

Halogen bonding is a type of non-covalent interaction that occurs when there is an attractive force between an electrophilic region on a halogen atom (known as the σ-hole) and a nucleophilic region in another or the same molecular entity. rsc.orgresearchgate.net The iodine atoms in this compound can act as halogen bond donors due to the presence of these σ-holes. The pyridazine nitrogen atoms can act as halogen bond acceptors due to their Lewis basicity.

The strength and directionality of halogen bonds make them valuable in crystal engineering and supramolecular chemistry for designing and controlling the assembly of molecules in the solid state and in solution. rsc.orgguidechem.commdpi.com Studies on related diiodinated aromatic systems, such as 2,6-diiodopyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene, have demonstrated their ability to form significant halogen bonds with nitrogen or other acceptor atoms, influencing crystal packing and supramolecular architecture. guidechem.comnih.goviucr.orgresearchgate.net While direct detailed research findings specifically on the halogen bonding parameters of this compound were not extensively detailed in the search results, the general principles of halogen bonding involving iodinated heterocycles apply.

Research on similar diiodinated compounds indicates that the nature and strength of halogen bonds can be influenced by the electronic environment around the halogen atom and the nature of the acceptor. For instance, in 2,6-diiodopyridine, weak I···I halogen-bonding interactions contribute to the formation of layers in the crystal structure. guidechem.comresearchgate.net Another study involving a tetrafluorodiiodobenzene derivative showed N···I halogen bonds influencing the crystal packing. nih.gov These examples highlight the potential for this compound to engage in similar directional interactions.

Self-Assembly Processes and Network Formation

The ability of this compound to participate in directional non-covalent interactions, particularly halogen bonding, makes it a promising building block for self-assembly processes and the formation of extended networks. Self-assembly is a process where disordered components organize into ordered structures through specific local interactions. mdpi.comtechscience.com In the context of molecular materials, this can lead to the formation of supramolecular architectures with tailored properties. capes.gov.brrsc.org

While specific examples of this compound self-assembling into well-defined networks were not prominently featured in the provided search results, the compound's structure suggests its potential in this area. The linear arrangement of iodine atoms across the pyridazine ring allows for the possibility of forming one- or two-dimensional assemblies through directional halogen bonds with suitable acceptors. The pyridazine nitrogen atoms can also act as hydrogen bond acceptors or participate in coordination interactions, further increasing the possibilities for supramolecular construction.

The design of functional materials often relies on controlling the self-assembly of molecular components. mdpi.com The incorporation of rigid, ditopic linkers like this compound, capable of engaging in specific intermolecular interactions, is a common strategy in the design of coordination polymers and metal-organic frameworks. While the search results did not provide explicit data tables on the self-assembly parameters or network structures formed by this compound, the established principles of supramolecular chemistry and the compound's structural features strongly suggest its utility in constructing ordered molecular assemblies and networks through targeted non-covalent interactions.

Applications of 3,6 Diiodopyridazine in Medicinal Chemistry Research

Precursor in the Synthesis of Bioactive Heterocyclic Compounds

The pyridazine (B1198779) ring is a core component of many bioactive molecules, and the functionalization of this scaffold is a key strategy in the development of new therapeutic agents. mdpi.com 3,6-Diiodopyridazine is an important starting material for the synthesis of more complex, substituted pyridazine and pyridopyridazine derivatives. The iodine atoms at the 3 and 6 positions are amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which allow for the introduction of a wide range of substituents. This versatility enables the creation of libraries of novel compounds that can be screened for biological activity. nih.govresearchgate.net

For instance, the development of novel 3,6-disubstituted pyridazine derivatives has led to the discovery of potent anticancer agents. mdpi.comnih.gov These synthetic strategies often involve the displacement of the iodo groups with various nucleophiles or the use of palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other functional groups. The resulting compounds have shown promise as inhibitors of key biological targets, such as cyclin-dependent kinases. nih.gov The synthesis of phosphoryl-substituted steroidal pyridazines, for example, has yielded potent estrogen receptor alpha inhibitors for the treatment of hormone-dependent breast cancer. nih.gov

The following table provides examples of bioactive heterocyclic compounds that can be synthesized from pyridazine precursors, illustrating the importance of this scaffold in medicinal chemistry.

| Class of Compound | Biological Activity |

| Substituted Pyridazines | Anticancer, Anti-inflammatory, Antimicrobial |

| Pyrido[3,4-c]pyridazines | Kinase inhibitors (e.g., HPK1 inhibitors) |

| Fused Pyridazine Systems | Varied, including enzyme inhibition |

Role in Drug Intermediate Synthesis

In the multi-step synthesis of pharmaceutical compounds, intermediates play a crucial role. Halogenated pyridazines, such as this compound, are valuable intermediates due to the reactivity of the carbon-halogen bond. nih.gov While its analogue, 3,6-dichloropyridazine (B152260), is a well-established intermediate in the synthesis of various therapeutic agents, this compound offers alternative reactivity and selectivity in certain synthetic transformations. nih.gov The carbon-iodine bond is generally more reactive than the carbon-chlorine bond, allowing for milder reaction conditions in cross-coupling reactions.

The pyridazine core is present in a number of approved drugs, highlighting the importance of pyridazine-containing intermediates in the pharmaceutical industry. nih.govnih.gov The synthesis of these drugs often involves the construction of the pyridazine ring at an early stage, followed by functionalization. This compound can serve as a key building block in such synthetic routes, providing a straightforward method for introducing substituents at two key positions of the pyridazine ring.

The table below lists some therapeutic areas where pyridazine derivatives have shown utility, underscoring the significance of intermediates like this compound in the synthesis of these drugs.

| Therapeutic Area | Example of Drug Class |

| Oncology | Kinase Inhibitors |

| Infectious Diseases | Antimicrobial agents |

| Neurology | Neurological disorder treatments |

Development of Pharmaceutical Cocrystals via Crystal Engineering

Crystal engineering is a rapidly growing field in pharmaceutical sciences that focuses on the design and synthesis of crystalline solids with desired physicochemical properties. nih.gov Pharmaceutical cocrystals, which are multi-component crystals of an active pharmaceutical ingredient (API) and a pharmaceutically acceptable coformer, have emerged as a promising strategy to improve the solubility, dissolution rate, and stability of drugs. mdpi.comdntb.gov.ua

Halogen bonding is a non-covalent interaction that has gained significant attention in crystal engineering. nih.gov The iodine atoms in this compound can act as halogen bond donors, interacting with halogen bond acceptors on an API or coformer to form stable cocrystals. researchgate.net The directionality and strength of halogen bonds make them a reliable tool for controlling the supramolecular assembly of molecules in the solid state. nih.govmdpi.com

The use of dihalogenated and specifically diiodinated molecules in the formation of cocrystals is well-documented. researchgate.netnih.gov These molecules can form robust synthons with various functional groups, leading to the predictable formation of cocrystalline structures. mdpi.com Although specific pharmaceutical cocrystals of this compound are not yet widely reported, the principles of crystal engineering suggest its high potential as a coformer. The ability of its iodine atoms to participate in halogen bonding could be exploited to modify the crystal packing of an API, thereby improving its pharmaceutical properties. mdpi.comnih.gov

The table below summarizes the key interactions involved in crystal engineering and their relevance to the use of this compound.

| Type of Interaction | Role in Crystal Engineering | Relevance of this compound |

| Halogen Bonding | Directs supramolecular assembly | The two iodine atoms can act as strong halogen bond donors. |

| Hydrogen Bonding | Forms robust synthons | The pyridazine nitrogen atoms can act as hydrogen bond acceptors. |

| π-π Stacking | Contributes to crystal packing | The aromatic pyridazine ring can participate in stacking interactions. |

Exploration in Radiotracer Development for Medical Imaging

Radiotracers are essential tools in nuclear medicine for both diagnostic imaging and targeted radiotherapy. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are non-invasive imaging techniques that utilize radiolabeled molecules to visualize and quantify physiological processes in the body. nih.gov

The development of novel radiotracers is a key area of research in medicinal chemistry. nih.gov Compounds containing iodine are particularly attractive for radiolabeling, as several isotopes of iodine are readily available and have suitable decay properties for medical imaging. For example, Iodine-123 is used for SPECT imaging, while Iodine-124 is a positron emitter used for PET imaging. Iodine-131 is a beta-emitter used for radiotherapy, which can also be imaged by SPECT. nih.gov

This compound is an excellent precursor for the synthesis of radioiodinated tracers. The presence of two iodine atoms offers the possibility of introducing a radioactive iodine isotope through isotopic exchange reactions or by synthesizing a precursor for radioiodination. nih.gov The stable iodine atoms can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹³¹I, to produce a radiotracer. The pyridazine scaffold can be attached to a targeting moiety that directs the radiotracer to a specific biological target, such as a receptor or an enzyme, allowing for the imaging of disease-related processes. mdpi.comresearchgate.net

The following table lists the common iodine radioisotopes used in medical imaging and their potential application in tracers derived from this compound.

| Iodine Isotope | Imaging Modality | Half-life | Potential Application |

| Iodine-123 (¹²³I) | SPECT | 13.2 hours | Diagnostic imaging of various diseases |

| Iodine-124 (¹²⁴I) | PET | 4.2 days | High-resolution diagnostic imaging and dosimetry |

| Iodine-131 (¹³¹I) | SPECT/Therapy | 8.0 days | Theranostics (therapy and diagnostic imaging) |

Future Research Directions and Emerging Areas

Novel Synthetic Methodologies

Furthermore, the development of synthetic protocols that allow for the selective mono-functionalization of 3,6-diiodopyridazine remains a key area of interest. Achieving high selectivity is crucial for the synthesis of unsymmetrically substituted pyridazine (B1198779) derivatives, which are of significant interest in various applications.

A promising approach for the synthesis of pyridazine derivatives involves a three-step one-pot procedure starting from glycosyl furans. This method utilizes a singlet oxygen [4+2] cycloaddition, followed by reduction and hydrazine cyclization under neutral conditions, leading to the stereoselective formation of novel pyridazine C-nucleosides. nih.gov Another innovative one-pot strategy for synthesizing phthalazines and pyridazino-aromatics from aromatic aldehydes has also been developed, offering a new pathway to substituted naphthalenes. nih.gov

Advanced Catalytic Applications

The presence of two iodine atoms makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds. Future research will likely focus on the development of more active and robust catalyst systems that can efficiently couple this compound with a wider range of boronic acids and their derivatives under milder conditions and with lower catalyst loadings. The synthesis of thienylpyridazine derivatives has been achieved through Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aromatic boronic acids using a Pd(PPh₃)₄ catalyst. nih.gov

Sonogashira Coupling: This reaction is instrumental in the synthesis of aryl alkynes and conjugated enynes, which are key components in various functional materials. Catalyst-controlled regioselective Sonogashira coupling of purine derivatives has been demonstrated, where the choice of palladium catalyst and ligand dictates the site of alkynylation. rsc.org The Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine has been developed to produce a variety of alkynylpyridines. nih.gov Future work will likely explore the use of this compound in the synthesis of novel conjugated polymers and macrocycles with interesting electronic and photophysical properties. The development of copper-free Sonogashira coupling protocols for this substrate is also an area of active research to avoid the formation of undesired byproducts. google.com

The table below summarizes representative conditions for these key catalytic reactions.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/Ethanol (B145695)/H₂O | 80 | 14-28 | nih.gov |

| Suzuki-Miyaura | Pd(OAc)₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 60-100 | - | researchgate.net |

| Sonogashira | Pd(PPh₃)₄ | PPh₃ | - | - | - | - | rsc.org |

| Sonogashira | Pd₂(dba)₃·CHCl₃ | - | - | - | - | - | rsc.org |

Exploration in Next-Generation Electronic Materials

The pyridazine core, being electron-deficient, can act as an excellent acceptor unit in donor-acceptor (D-A) type molecules, which are the cornerstone of modern organic electronic materials. The ability to introduce various functional groups at the 3- and 6-positions of the pyridazine ring through cross-coupling reactions with this compound allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine backbone have been synthesized and shown to exhibit tunable opto-electrochemical properties, with emissions ranging from blue to red. nih.gov These materials have low band gaps and are promising for applications in organic electronics. nih.gov Pyridazine derivatives are being explored for their potential in organic light-emitting diodes (OLEDs). For instance, pyridinyl-carbazole based host materials have been successfully used in efficient green and blue phosphorescent OLEDs. mdpi.com A bipolar pyrazine/carbazole hybrid host material has been developed for highly efficient single-layer OLEDs. rsc.org The incorporation of pyridazine moieties into π-conjugated systems can lead to materials with high thermal stability and desirable HOMO/LUMO energy levels for efficient charge injection and transport. nih.gov

Future research will likely focus on the synthesis of novel pyridazine-based materials derived from this compound for applications in:

Organic Light-Emitting Diodes (OLEDs): Developing new emitters and host materials with improved efficiency, stability, and color purity.

Organic Photovoltaics (OPVs): Designing new donor and acceptor materials for more efficient solar cells.

Organic Field-Effect Transistors (OFETs): Creating new semiconducting materials with high charge carrier mobility.

The table below highlights some key properties of pyridazine-based electronic materials.

| Material Type | Emission Range | Band Gap (eV) | Application | Reference |

| Pyrido[2,3-b]pyrazine D-A-D | Blue to Red (486–624 nm) | 1.67–2.36 | Optoelectronics | nih.gov |

| Pyridinyl-Carbazole Host | Green and Blue | - | PHOLEDs | mdpi.com |

| Pyrazine/Carbazole Hybrid Host | - | - | SL-OLEDs | rsc.org |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Future research in this area will likely employ a combination of experimental and computational techniques.

Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the energetics of different reaction pathways, the structures of transition states, and the role of catalysts and ligands in determining the outcome of a reaction. rsc.orgresearchgate.net Such studies can help in understanding the regioselectivity observed in the functionalization of this compound and in designing more selective catalysts. Computational studies have been used to investigate the mechanism of palladium-catalyzed cross-coupling reactions, providing a full catalytic cycle for these transformations. researchgate.net

Experimental Mechanistic Studies: Techniques such as kinetic analysis, isotopic labeling, and in-situ reaction monitoring can provide experimental evidence to support or refute proposed reaction mechanisms. For instance, understanding the factors that govern mono- versus di-arylation in Suzuki-Miyaura couplings of dihaloarenes is critical for controlling the reaction outcome. nih.gov Mechanistic studies can elucidate the role of ligand effects in controlling the extent of functionalization. nih.gov

A deeper understanding of these reaction mechanisms will enable chemists to predict the outcome of reactions with greater accuracy and to develop new catalytic systems with improved performance.

Expanded Scope in Pharmaceutical and Agrochemical Synthesis

The pyridazine scaffold is a well-established pharmacophore found in a number of biologically active compounds. The ability to introduce diverse substituents onto the pyridazine ring using this compound as a starting material makes it a valuable tool in drug discovery and development.

Pharmaceutical Applications: 3,6-Disubstituted pyridazine derivatives have been identified as a novel class of anticancer agents that target cyclin-dependent kinase 2 (CDK2). nih.gov These compounds have shown good anti-proliferative action against human breast cancer cell lines. nih.gov Furthermore, pyridopyrimidine derivatives are being explored as potent PIM-1 kinase inhibitors with cytotoxic and apoptotic activities. nih.gov The synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines has led to the discovery of a new class of KDR kinase inhibitors. nih.gov Future research will likely focus on the synthesis of libraries of 3,6-disubstituted pyridazines for screening against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.

Agrochemical Applications: Pyridazine derivatives have also found applications in the agrochemical industry as fungicides and herbicides. google.com For example, novel diamide compounds containing a pyrazole moiety have been designed and synthesized, showing fungicidal, insecticidal, and acaricidal activities. nih.gov N-(alkoxy)-diphenyl ether carboxamide derivatives are being investigated as novel succinate dehydrogenase inhibitors for use as fungicides. mdpi.com The versatility of this compound as a synthetic intermediate will likely be exploited to create new generations of agrochemicals with improved efficacy and environmental profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.